molecular formula C9H16NO5- B1234462 3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoate

3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoate

Cat. No. B1234462
M. Wt: 218.23 g/mol
InChI Key: GHOKWGTUZJEAQD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pantothenate is a monocarboxylic acid anion that is the conjugate base of pantothenic acid, obtained by deprotonation of the carboxy group. It has a role as an algal metabolite. It is a conjugate base of a pantothenic acid.

Scientific Research Applications

  • Cyanohydrin Synthesis and Subsequent Hydrolysis : The synthesis and hydrolysis of cyanohydrins, involving intermediates such as 3-chloro-1,2-dihydroxy-2,3-dimethylbutanamide and 2,3-dihydroxy-2,3-dimethylbutanamide, lead to compounds like 2,3-dihydroxy-2,3-dimethylbutanoic acid. These processes are significant in organic chemistry for producing specific chemical structures and intermediates (Powell et al., 1978).

  • Interactions with Saccharides : Studies on sodium 3-(trihydroxygermyl)propanoate, a compound structurally similar to 3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoate, have shown interactions with saccharides. These interactions are significant for understanding the molecular mechanisms in biological systems involving sugar compounds (Shimada et al., 2015).

  • Pharmaceutical Compound Analysis : Spectroscopic and diffractometric techniques have been employed to characterize polymorphic forms of pharmaceutical compounds structurally related to 3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoate, aiding in the understanding of their physical and chemical properties (Vogt et al., 2013).

  • New Hopantenic Acid Derivative : A novel hopantenic acid derivative structurally similar to 3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoate was isolated from the rhizomes of Heterosmilax japonica, indicating potential applications in natural product chemistry and pharmaceutical research (Zhang et al., 2018).

  • Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Research involving the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including structures related to 3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoate, showcases applications in material science, particularly in creating polymers with enhanced properties (Aly & El-Mohdy, 2015).

properties

IUPAC Name

3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOKWGTUZJEAQD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NO5-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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